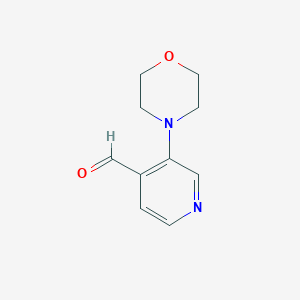
3-Morpholinoisonicotinaldehyde
Übersicht
Beschreibung
3-Morpholinoisonicotinaldehyde (3-MINA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a derivative of isonicotinic acid, which is widely used in the synthesis of drugs such as isoniazid, a first-line treatment for tuberculosis. 3-MINA has shown promise in various scientific research applications, including cancer treatment, neuroprotection, and as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action of 3-Morpholinoisonicotinaldehyde is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell proliferation and protein aggregation. The compound has also been found to modulate the expression of certain genes involved in these processes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Morpholinoisonicotinaldehyde exhibits low toxicity in vitro and in vivo, indicating that it has potential as a safe and effective therapeutic agent. The compound has been found to inhibit the growth of cancer cells and reduce the aggregation of disease-associated proteins in models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Morpholinoisonicotinaldehyde in lab experiments is its ability to selectively bind to certain biomolecules, making it a useful tool for biological imaging studies. However, the compound's low solubility in water and limited stability under certain conditions may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Morpholinoisonicotinaldehyde. One area of interest is the development of new derivatives of the compound with improved solubility and stability. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, studies are needed to fully understand the mechanism of action of the compound and its effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: 3-Morpholinoisonicotinaldehyde has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Studies have suggested that the compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Neuroprotection: 3-Morpholinoisonicotinaldehyde has also shown potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of these diseases.
Fluorescent Probe: 3-Morpholinoisonicotinaldehyde has been used as a fluorescent probe for biological imaging due to its ability to selectively bind to certain biomolecules such as proteins and nucleic acids. The compound has been used to visualize the distribution and dynamics of these biomolecules in living cells and tissues.
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-11-7-10(9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWTYVDQSBOYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinoisonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





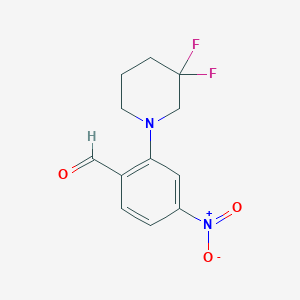
![Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401866.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401870.png)
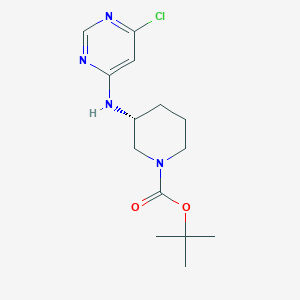
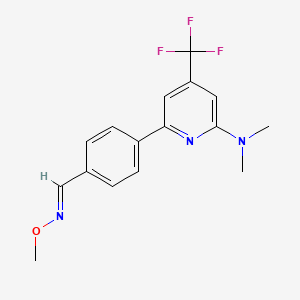
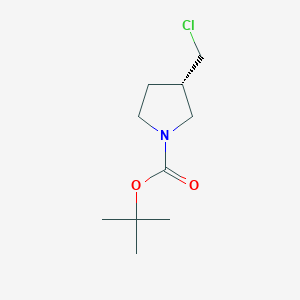
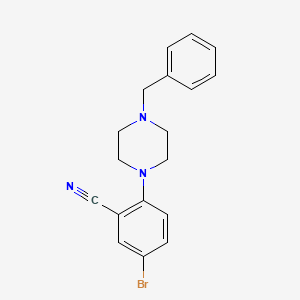

![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)
![3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B1401880.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401881.png)
